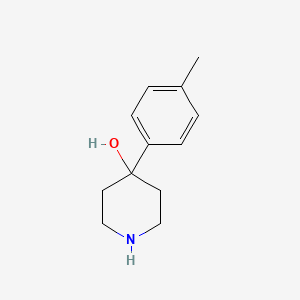4-(4-methylphenyl)piperidin-4-ol
CAS No.: 57988-60-0
Cat. No.: VC3776065
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57988-60-0 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 4-(4-methylphenyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 |
| Standard InChI Key | MEFDFYOJQUOHCR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2(CCNCC2)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2(CCNCC2)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-(4-methylphenyl)piperidin-4-ol consists of a piperidine ring with a para-methylphenyl group attached at the 4-position, along with a hydroxyl group. Based on similar compounds, the following properties can be inferred:
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | ~191.27 g/mol |
| CAS Number | Not specified in provided data |
| SMILES | CC1=CC=C(C=C1)C1(O)CCNCC1 |
The compound features a tertiary alcohol group at the 4-position of the piperidine ring, which contributes to its hydrogen bonding capabilities and potential interactions with biological targets.
Structural Classification
This compound belongs to the broader class of substituted piperidines, which are six-membered heterocyclic compounds containing a nitrogen atom. The piperidine scaffold is prevalent in many natural alkaloids and synthetic drugs, serving as a crucial pharmacophore in medicinal chemistry. The presence of both the para-methylphenyl substituent and the hydroxyl group contributes to its unique physicochemical properties and potential biological activities.
Related Compounds and Structural Analogs
Comparison with Structural Analogs
Several structural analogs of 4-(4-methylphenyl)piperidin-4-ol have been documented, each with slight variations that affect their biological properties and potential applications:
These structural variations significantly influence the compounds' chemical reactivity, stability, and biological activity profiles, highlighting the importance of precise structural features in determining functionality.
Structure-Activity Relationships
Research on similar piperidine derivatives indicates that modifications to the piperidine structure can lead to significant changes in biological activity. For example, the position of substituents on the phenyl ring can dramatically affect receptor binding affinity and selectivity. The presence of the hydroxyl group at the 4-position of the piperidine ring is particularly important for hydrogen bonding interactions with potential biological targets.
Synthesis Methods
Common Synthetic Routes
The synthesis of 4-(4-methylphenyl)piperidin-4-ol typically involves several steps, with approaches similar to those used for related compounds. Based on synthetic routes for similar compounds, the following methods may be applicable:
Grignard Reaction Approach
One potential synthetic route involves the reaction of 4-piperidone with 4-methylphenylmagnesium bromide (a Grignard reagent), followed by hydrolysis to yield the desired alcohol product.
Deprotection Method
Another approach may involve the synthesis of a protected intermediate such as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol, followed by deprotection via catalytic hydrogenation. This method is analogous to the synthesis of 4-(4-chlorophenyl)piperidin-4-ol described in the literature .
Reaction Conditions and Optimization
Optimal synthesis conditions typically include:
-
Catalyst selection: Palladium on activated charcoal is commonly used for hydrogenation steps
-
Temperature control: Room temperature (25°C) is often maintained during hydrogenation
-
Pressure considerations: Hydrogen pressure of approximately 0.1 MPa for hydrogenation reactions
-
Solvent selection: Water, dichloromethane, and ethyl acetate are commonly employed
-
Reaction duration: Hydrogenation reactions may require approximately 24 hours for completion
The yield of related compounds using optimized conditions has been reported at approximately 90%, with purity levels reaching 99% after appropriate purification steps .
Biological Activities and Applications
Research Applications
The compound serves as a valuable scaffold in medicinal chemistry for the development of more complex derivatives with enhanced biological activities. Its distinctive structure makes it an interesting candidate for structure-activity relationship studies and drug design efforts focused on various therapeutic targets.
Research Developments and Future Directions
Current Research Focus
Current research on 4-(4-methylphenyl)piperidin-4-ol and related compounds is primarily focused on understanding their interaction profiles with specific molecular targets. Studies typically evaluate:
-
Receptor binding profiles and selectivity
-
Structure-activity relationships to guide further molecular modifications
-
Potential applications in treating various conditions, including neurological disorders
Future Research Opportunities
Several promising research directions exist for this compound:
-
Development of novel derivatives with enhanced pharmacological properties
-
Exploration of potential applications in treating specific medical conditions
-
Investigation of synergistic effects when combined with other therapeutic agents
-
Development of optimized synthesis methods to improve yield and purity
Comparative Analysis with Similar Compounds
Structural Comparisons
The presence of the para-methylphenyl group in 4-(4-methylphenyl)piperidin-4-ol, as opposed to other substitution patterns, confers specific properties that distinguish it from similar compounds:
| Compound | Key Structural Feature | Potential Impact on Activity |
|---|---|---|
| 4-(4-methylphenyl)piperidin-4-ol | Para-methylphenyl group | May influence receptor selectivity and binding affinity |
| 4-(3-methylphenyl)piperidin-4-ol | Meta-methylphenyl group | Different electronic distribution affecting target interactions |
| 1-Ethyl-4-(4-methylphenyl)piperidin-4-ol | N-ethyl substitution | Modified basicity of nitrogen and lipophilicity |
| 4-(4-Chlorophenyl)piperidin-4-ol | Para-chlorophenyl group | Different electronic properties due to halogen vs. alkyl group |
Functional Group Effects
The hydroxyl group at the 4-position of the piperidine ring is crucial for the compound's hydrogen bonding capabilities, while the para-methyl substituent on the phenyl ring contributes to the lipophilicity and electronic properties of the molecule. These features collectively influence the compound's solubility, membrane permeability, and binding interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume